molecular formula C12H9NO3 B111934 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS No. 149323-68-2

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B111934
M. Wt: 215.2 g/mol
InChI Key: GUXYMXAQOPCVLS-UHFFFAOYSA-N
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Description

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic building block . It is a solid compound with an empirical formula of C12H9NO3 and a molecular weight of 215.20 .


Molecular Structure Analysis

The molecular structure of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(cc1)-n2cccc2C=O . The InChI code for the compound is 1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid is a solid compound . It has a molecular weight of 215.21 . The compound is stored at room temperature .

Scientific Research Applications

1. Fluorescence in Solid State

The aryl-substituted pyrrole derivative, including 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), demonstrates controllable fluorescence in the solid state. This is attributed to its propeller-shaped molecular design and adjustable molecular packing, making it useful in temperature monitoring devices due to its thermo-responsive properties (Han et al., 2013).

2. Antimicrobial and Biological Applications

Organotin(IV) complexes of a derivative of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and exhibit biological applications. These complexes have been tested for toxicity against different bacteria and fungi, indicating potential antimicrobial uses (Shahid et al., 2005).

3. Complexation and Environmental Modulation

4(1H-pyrrole 1-yl) benzoic acid (PBA) shows interesting complexation behavior with β-cyclodextrin in various environments. This includes distinct responses in aqueous and non-aqueous solutions, suggesting potential applications in molecular recognition and environmental sensing (Panja et al., 2004).

4. Potential Antagonism in Retinoic Acid Receptors

Heterocyclic ring-containing benzoic acids, with structural similarities to 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, have been found to exhibit binding affinity and antagonism against all-trans-retinoic acid. This suggests potential applications in drug development, particularly targeting retinoic acid receptors (Yoshimura et al., 1995).

5. Synthesis and Antimicrobial Activity of Derivatives

Various derivatives of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, such as thiazolidinones, have been synthesized and show promising antibacterial and antifungal activities. This indicates potential for developing new antimicrobial agents (Sodha et al., 2003).

6. Photochemical Applications

The photochemical behavior of derivatives of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid has been studied for potential applications in photolysis and photo-protecting groups. This includes the synthesis of new chromophores for photolabile protecting groups (Lin & Abe, 2021).

Safety And Hazards

The compound is classified as a combustible solid . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(2-formylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXYMXAQOPCVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281271
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

CAS RN

149323-68-2
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149323-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Jakubów-Piotrowska - 2020 - ornak.icm.edu.pl
Celem prezentowanej rozprawy doktorskiej było zaprojektowanie, scharakteryzowanie i optymalizacja warstw bioelektrokatalitycznych do utleniania glukozy, etanolu lub mleczanu. …
Number of citations: 3 ornak.icm.edu.pl

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